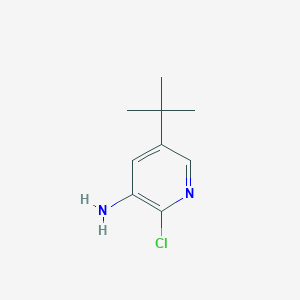
5-Tert-butyl-2-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-chloropyridin-3-amine is a chemical compound with the molecular formula C₉H₁₃ClN₂ It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-chloropyridin-3-amine typically involves the chlorination of 5-tert-butyl-3-pyridinamine. One common method includes the reaction of 5-tert-butyl-3-pyridinamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{C₉H₁₃N₂} + \text{SOCl₂} \rightarrow \text{C₉H₁₃ClN₂} + \text{SO₂} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-chloropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 5-tert-butyl-2-azidopyridin-3-amine or 5-tert-butyl-2-thiocyanatopyridin-3-amine.
Oxidation: Formation of 5-tert-butyl-2-chloropyridin-3-nitrosoamine or 5-tert-butyl-2-chloropyridin-3-nitroamine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
5-Tert-butyl-2-chloropyridin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-chloropyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group and chlorine atom can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-3-amine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
5-Tert-butyl-3-pyridinamine:
2,3-Dichloropyridine: Contains two chlorine atoms, leading to distinct chemical behavior and uses.
Uniqueness
5-Tert-butyl-2-chloropyridin-3-amine is unique due to the combination of the tert-butyl group, chlorine atom, and amine group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-2-chloropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(11)8(10)12-5-6/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZSYDSEGNHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-38-4 |
Source


|
| Record name | 5-tert-butyl-2-chloropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
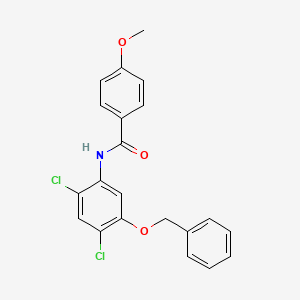
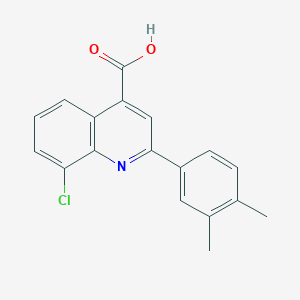
![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

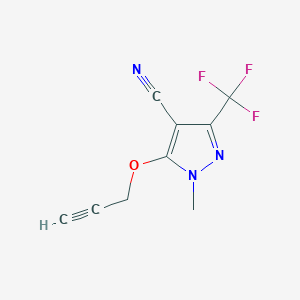

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)
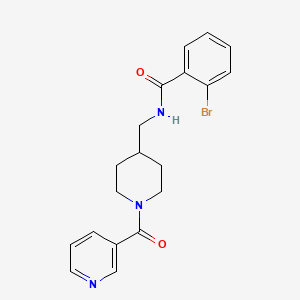

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)
![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
